molecular formula C22H19NO4S B2867836 Fmoc-L-2-Thienylalanine CAS No. 130309-35-2; 186320-06-9; 220497-90-5

Fmoc-L-2-Thienylalanine

Cat. No.: B2867836
CAS No.: 130309-35-2; 186320-06-9; 220497-90-5
M. Wt: 393.46
InChI Key: PXBMQFMUHRNKTG-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-2-Thienylalanine, also known as Fmoc-3-L-Ala(2-thienyl)-OH, is a protected, non-proteinogenic amino acid that serves as a critical building block in advanced peptide synthesis . This compound is scientifically defined as C22H19NO4S and is identified by CAS Number 130309-35-2 . Its core value lies in its unique side chain, which incorporates a thiophene ring. This structural feature can impart specific electronic and structural properties to synthetic peptide chains, making it invaluable for creating peptidomimetics and modulating peptide-protein interactions in drug discovery programs . Protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, this derivative is designed for use in Fmoc-solid-phase peptide synthesis (SPPS) . The Fmoc protecting group enables smooth and controlled deprotection under basic conditions, allowing for efficient peptide chain elongation. Researchers primarily utilize this compound in pharmaceutical R&D for the development of novel peptide-based therapeutics, diagnostics, and research tools, where its incorporation can help modulate biological activity and improve pharmacokinetic properties . When handling, it is recommended to store the product at -20°C upon receipt and to avoid repeated freeze-thaw cycles to ensure stability . This product is intended for laboratory research purposes only and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBMQFMUHRNKTG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130309-35-2
Record name Fmoc-L-2-Thienylalanine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Key Properties :

  • Physical State : Gray-white to pale beige crystalline powder .
  • Melting Point : 218.5°C .
  • Purity : ≥99% (HPLC) .
  • Storage : Stable under inert conditions at 2–8°C in a dry, dark environment .
  • Safety : Classified as an irritant (Xi) with a WGK Germany rating of 3 .

In peptide engineering, the thiophene group enhances resistance to enzymatic degradation and modulates interactions with hydrophobic protein domains .

Comparison with Similar Compounds

Fmoc-L-2-Thienylalanine belongs to a class of Fmoc-protected aromatic amino acids. Below is a detailed comparison with structurally analogous compounds, emphasizing molecular features, applications, and functional distinctions.

Structural and Functional Comparisons

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS No. Molecular Formula MW (g/mol) Key Structural Feature Purity Application Safety Profile
This compound 130309-35-2 C₂₂H₁₉NO₄S 393.46 Thiophene (2-thienyl) substituent ≥99% Peptide stability studies, drug design Irritant (Xi)
Fmoc-L-2-Methylphenylalanine 211637-75-1 C₂₅H₂₃NO₄ 401.46 Methylphenyl group ≥98% Hydrophobic peptide engineering Non-hazardous
Fmoc-2-fluoro-L-phenylalanine 205526-26-7 C₂₄H₂₀FNO₄ 405.42 Fluorine at phenyl para-position ≥95% Protein interaction studies Not specified
Fmoc-4-(Boc-amino)-L-phenylalanine 174132-31-1 C₂₉H₃₀N₂O₆ 502.56 Boc-protected amino group ≥98% Orthogonal protection strategies Not specified
Boc-L-4-thiazolylalanine 119433-80-6 C₁₁H₁₆N₂O₄S 272.32 Thiazole heterocycle 95% Metal-binding peptide design Not specified
Fmoc-D-2-Thienylalanine N/A C₂₂H₁₉NO₄S 393.46 D-enantiomer of thienylalanine ≥99% Chiral peptide research Irritant (Xi)

Key Distinctions and Research Findings

(i) Electronic and Steric Effects

  • Thiophene vs. Phenyl Derivatives : The thiophene ring in this compound exhibits greater electron richness compared to phenyl groups, enhancing π-π stacking interactions in peptide architectures . In contrast, Fmoc-L-2-Methylphenylalanine’s methyl group increases hydrophobicity without significant electronic modulation .
  • Fluorine Substitution : Fmoc-2-fluoro-L-phenylalanine introduces electronegativity, altering binding affinities in receptor-ligand studies .

(ii) Functional Group Versatility

  • Boc-Amino Protection: Fmoc-4-(Boc-amino)-L-phenylalanine enables sequential deprotection for site-specific modifications, a feature absent in thienylalanine .
  • Thiazole vs. Thiophene : Boc-L-4-thiazolylalanine’s nitrogen-containing thiazole ring facilitates metal coordination, unlike the sulfur-only thiophene .

(iii) Chiral Specificity

  • The D-enantiomer (Fmoc-D-2-Thienylalanine) is used to probe stereochemical effects in peptide bioactivity, demonstrating enantiomer-dependent cytotoxicity in cancer cell lines .

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